3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and two methyl groups at the 5-position of the pyrazole ring. It has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The compound can be classified as a N-heterocyclic compound, specifically a pyrazolo[1,5-a]pyridine derivative. Its molecular formula is with a molecular weight of approximately 276.12 g/mol . The compound is available from various chemical suppliers, indicating its relevance in research and development .
The synthesis of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine typically involves multi-step synthetic routes that utilize various starting materials and reaction conditions. Common methods include:
The synthesis may require specific reagents such as iodine, bases (e.g., sodium hydroxide), and solvents (e.g., ethanol or dimethylformamide). Reaction temperatures and times can vary significantly depending on the specific synthetic pathway chosen.
The molecular structure of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine features a fused ring system comprising a pyrazole and a pyridine moiety. The presence of iodine and methyl substituents influences its electronic properties and reactivity.
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations efficiently.
The mechanism of action for compounds like 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine primarily relates to their biological activities. These compounds are often studied for their potential as:
Research indicates that derivatives of pyrazolo[1,5-a]pyridines exhibit promising bioactivity against various cancer cell lines and may act through multiple mechanisms including modulation of signaling pathways .
Relevant data indicates that these properties can influence both the handling and application of the compound in research settings .
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine has several scientific applications:
The versatility in synthesis and functionalization allows researchers to explore diverse applications across different fields .
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine exemplifies the critical role of saturated bicyclic heterocycles in modern drug design. Its pyrazolo[1,5-a]pyridine core serves as a rigid, planar framework that mimics purine geometry while offering enhanced metabolic stability and tailored electronic properties. This scaffold acts as a bioisostere for purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other enzymes implicated in oncology and inflammation [2] [5]. The saturation of the pyridine ring (4H,5H,6H,7H designation) introduces conformational restraint, reducing entropy penalties upon protein binding compared to flexible acyclic analogs. Simultaneously, the bridged quaternary center at position 5 (5,5-dimethyl) imposes distinct steric and electronic perturbations that modulate ligand-protein binding kinetics—a feature exploited in kinase inhibitor optimization programs targeting resistance mutations [5] [10].
Table 1: Bioisosteric Applications of Pyrazolo[1,5-a]Pyridine Core
Biological Target | Therapeutic Area | Role of Scaffold |
---|---|---|
Protein Kinases (e.g., B-Raf, EGFR) | Oncology | ATP-competitive inhibition via purine mimicry |
Phosphodiesterases (e.g., PDE4) | Inflammation | Allosteric modulation via hydrophobic pocket engagement |
GABAₐ Receptors | Neuroscience | Positive modulation via transmembrane domain binding |
Viral Polymerases | Antiviral | Nucleoside analog replacement with improved stability |
Systematic IUPAC nomenclature decodes this compound’s topology: 3-Iodo-5,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Breaking this down:
This classification distinguishes it from isomeric pitfalls: Pyrazolo[4,3-c]pyridines (e.g., CID 155977923 [8]) position nitrogen atoms differently, while pyrazolo[1,5-a]pyrimidines (e.g., zaleplon analogs [2] [5]) incorporate an additional ring nitrogen. The 5,5-dimethyl group further differentiates it from simpler hydrogenated analogs like CID 146049421 (unsubstituted 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol) [7].
The C3-iodine atom transcends mere synthetic handle status, contributing critically to pharmacophore configuration:
Constructing this scaffold demands solutions to three intertwined challenges:
: Electrophilic iodination (I₂, NIS) typically targets electron-rich positions like pyrazole-C3, but competing reactions occur at pyridine-C6/C7 in unsaturated precursors. Solutions include:
: Geminal dimethylation at position 5 faces ring strain and conformational inversion barriers. Key approaches:
Table 2: Synthetic Challenges and Strategic Solutions
Challenge | Consequence | Mitigation Strategy |
---|---|---|
Regioselectivity | Iodination at undesired positions (e.g., pyridine ring) | Use enaminone precursors directing cyclization to C3-iodo products [5] |
Steric Hindrance | Low yields in cross-coupling at C3 | Employ Pd-PEPPSI-IPentCl catalysts for bulky systems [5] |
Ring Strain | Instability of saturated system with quaternary carbon | Introduce dimethyl groups BEFORE saturation via Knorr-type cyclization [10] |
Oxidative Decomposition | Degradation of iodo-derivatives during purification | Use ascorbic acid stabilizers and amberlicht-protected chromatography |
: The carboxylic acid in analogs like CID 136575571 [3] complicates metal-catalyzed steps due to carboxylate-Pd chelation. Protection/deprotection sequences (e.g., methyl ester → silyl ester → Stille coupling) are often essential. Additionally, the 5,5-dimethyl group’s steric bulk slows cross-coupling kinetics, necessitating optimized conditions: microwave heating (120–150°C), high Pd loading (5–10 mol %), and electron-rich ligands (tricyclohexylphosphine) [5].
This scaffold exemplifies strategic molecular design: saturating rings to improve solubility, installing iodine for diversification, and positioning quaternary centers to control conformation. Future work will refine atom-economical routes to its sterically encumbered analogs.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1